4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
Overview
Description
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester (FDMPCAEE) is an organic compound that has been extensively studied due to its potential use in a variety of applications. FDMPCAEE is a derivative of pyrrole, a five-membered heterocyclic compound with a nitrogen atom at the center, and is a member of the pyrrole carboxylic acid family. It has been used in a range of scientific research applications, including as a synthetic intermediate, in drug development, and in biochemistry and physiology.
Scientific Research Applications
Molecular Synthesis and Structural Analysis
Research highlights the synthesis of novel compounds through the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various reagents, leading to the development of compounds with potential applications in various fields, including materials science and pharmaceuticals. These compounds are characterized and analyzed using a range of techniques including FT-IR, NMR, UV–Vis spectroscopy, and quantum chemical calculations to understand their molecular structure, bonding, and electronic properties (Singh et al., 2013), (Singh et al., 2013).
Hydrogen Bonding and Dimer Formation
The studies delve into the formation of dimers through hydrogen bonding, a fundamental aspect of supramolecular chemistry. These dimers exhibit specific topological and energetic properties, which are explored using various analytical methods. Understanding the nature of these interactions provides insights into the molecular recognition processes, which are crucial for the development of novel chemical sensors and materials (Góra et al., 2005), (Senge et al., 2005).
Theoretical and Quantum Chemical Analyses
Several papers focus on theoretical and computational approaches to understand the electronic structure, reactivity, and intermolecular interactions of synthesized compounds. These studies employ density functional theory (DFT) and atoms in molecules (AIM) theory to predict reaction mechanisms, stability, and the formation of complex molecular assemblies. Such analyses are vital for designing molecules with specific functions and properties (Singh et al., 2012), (Rawat et al., 2015).
Antimicrobial Activity and Chemical Transformations
Research also explores the antimicrobial properties of derivatives synthesized from "4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester," indicating potential applications in developing new antibacterial and antifungal agents. Additionally, studies on chemical transformations offer pathways to a variety of structurally diverse molecules, highlighting the versatility and utility of this compound in organic synthesis (Hublikar et al., 2019), (Štětinová et al., 2005).
properties
IUPAC Name |
ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)8(5-12)7(3)11-9/h5,11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJUICOFPKFFGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176418 | |
Record name | 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |
CAS RN |
2199-64-6 | |
Record name | Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2199-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2199-64-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13665 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,5-dimethyl-4-formyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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